molecular formula C8H12ClNO B13976112 2-(4-Aminophenyl)ethanol hydrochloride CAS No. 92814-31-8

2-(4-Aminophenyl)ethanol hydrochloride

Cat. No.: B13976112
CAS No.: 92814-31-8
M. Wt: 173.64 g/mol
InChI Key: BAUGIPPZPXUSIQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)ethanol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of 2-(4-Aminophenyl)ethanol, where the hydrochloride group is added to enhance its solubility and stability. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)ethanol hydrochloride typically involves the reduction of 4-nitrophenethyl alcohol. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

2-(4-Aminophenyl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its significance .

Properties

CAS No.

92814-31-8

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-(4-aminophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4,10H,5-6,9H2;1H

InChI Key

BAUGIPPZPXUSIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)N.Cl

Origin of Product

United States

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